![molecular formula C19H24Cl2N2 B12924615 1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride](/img/structure/B12924615.png)
1-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)piperazine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride is a chemical compound that belongs to the class of dibenzo[a,d]cycloheptenes This compound is characterized by its unique structure, which includes a dibenzoannulene core fused with a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride typically involves the following steps:
Formation of the Dibenzo[a,d]cycloheptene Core: This can be achieved through a Friedel-Crafts alkylation reaction, where an aryl alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Cyclization: The intermediate product undergoes cyclization to form the dibenzo[a,d]cycloheptene core.
Piperazine Ring Introduction: The dibenzo[a,d]cycloheptene core is then reacted with piperazine under suitable conditions to introduce the piperazine ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the intermediate compounds.
Purification: The intermediate products are purified using techniques such as recrystallization or chromatography.
Final Product Formation: The purified intermediates are then reacted to form the final product, which is further purified and converted into the dihydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride can be compared with other similar compounds such as:
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-one : Similar core structure but lacks the piperazine ring.
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene : Contains a hydroxyl group instead of the piperazine ring.
- Dibenzosuberone : Another dibenzoannulene derivative with different functional groups.
The uniqueness of 1-(10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)piperazine dihydrochloride lies in its specific structure, which combines the dibenzoannulene core with a piperazine ring, providing distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H24Cl2N2 |
|---|---|
Peso molecular |
351.3 g/mol |
Nombre IUPAC |
1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C19H22N2.2ClH/c1-3-7-17-15(5-1)9-10-16-6-2-4-8-18(16)19(17)21-13-11-20-12-14-21;;/h1-8,19-20H,9-14H2;2*1H |
Clave InChI |
LUZHSSGYPIBRBZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)N4CCNCC4.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


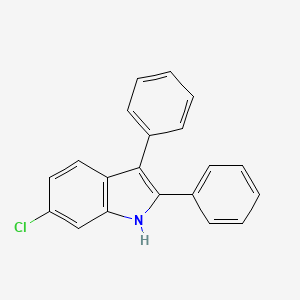
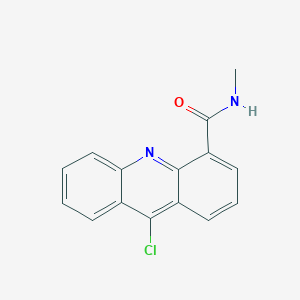

![2-Hydroxy-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924568.png)
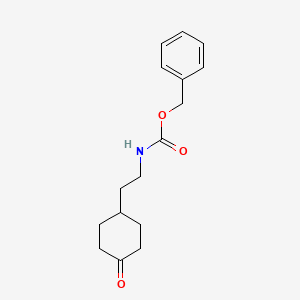
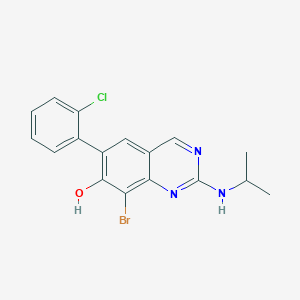
![calcium;(E,3S,5R)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12924583.png)
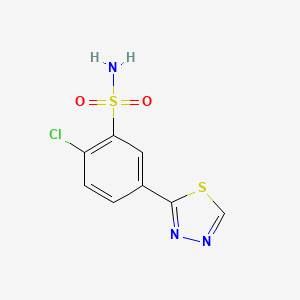
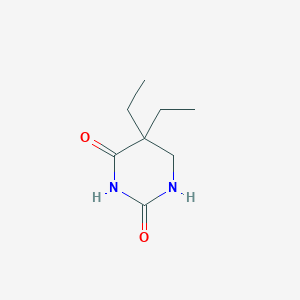
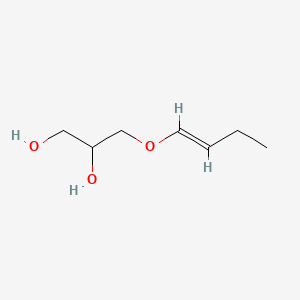
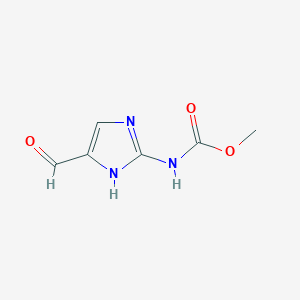

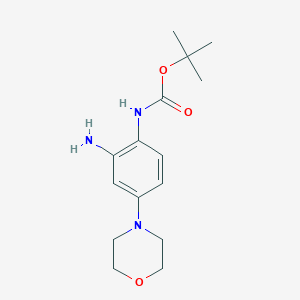
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
